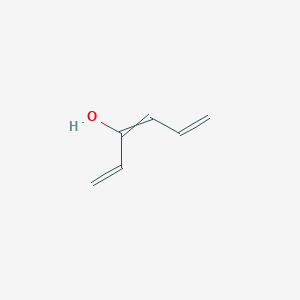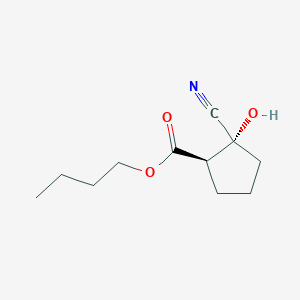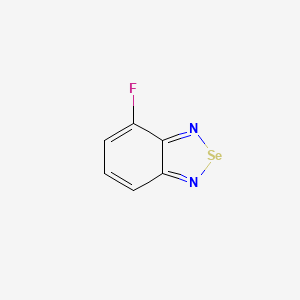![molecular formula C13H26OS2Si B12522526 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one CAS No. 668460-66-0](/img/structure/B12522526.png)
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one is a chemical compound with a unique structure that includes a trimethylsilyl group and a dithiane ring
Preparation Methods
The synthesis of 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl derivative. This intermediate is then reacted with 1,3-dithiane under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds
Scientific Research Applications
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The dithiane ring can act as a protecting group for carbonyl compounds, facilitating selective reactions .
Comparison with Similar Compounds
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one can be compared with similar compounds such as:
3,3-Dimethyl-1-trimethylsilyl-1-butyne: This compound shares the trimethylsilyl group but lacks the dithiane ring, making it less versatile in certain reactions.
3,3-Dimethyl-2-butanol, trimethylsilyl ether: This compound has a similar structure but with an alcohol group instead of a ketone, leading to different reactivity and applications.
(1-tert-Butylvinyloxy)trimethylsilane: This compound also contains a trimethylsilyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the dithiane ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
Properties
CAS No. |
668460-66-0 |
|---|---|
Molecular Formula |
C13H26OS2Si |
Molecular Weight |
290.6 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-trimethylsilyl-1,3-dithian-2-yl)butan-2-one |
InChI |
InChI=1S/C13H26OS2Si/c1-12(2,3)11(14)10-13(17(4,5)6)15-8-7-9-16-13/h7-10H2,1-6H3 |
InChI Key |
KRZKPNALKAUXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1(SCCCS1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)


silane](/img/structure/B12522467.png)



![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)


![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
